

# 4-Bromo-N,N-diethylaniline molecular weight and formula

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## Compound of Interest

Compound Name: 4-Bromo-N,N-diethylaniline

Cat. No.: B181667

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An In-Depth Technical Guide to **4-Bromo-N,N-diethylaniline** for Advanced Chemical Synthesis

## Introduction

**4-Bromo-N,N-diethylaniline** is a halogenated aromatic amine that serves as a versatile and pivotal intermediate in advanced organic synthesis. Its unique bifunctional nature, featuring a reactive bromine atom and an electron-rich diethylamino-substituted phenyl ring, makes it a valuable precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of **4-Bromo-N,N-diethylaniline**, tailored for researchers, chemists, and professionals in the pharmaceutical, agrochemical, and materials science sectors. We will delve into its fundamental properties, synthesis methodologies, key reactions, and critical safety protocols, offering field-proven insights to empower your research and development endeavors.

## Core Physicochemical Properties

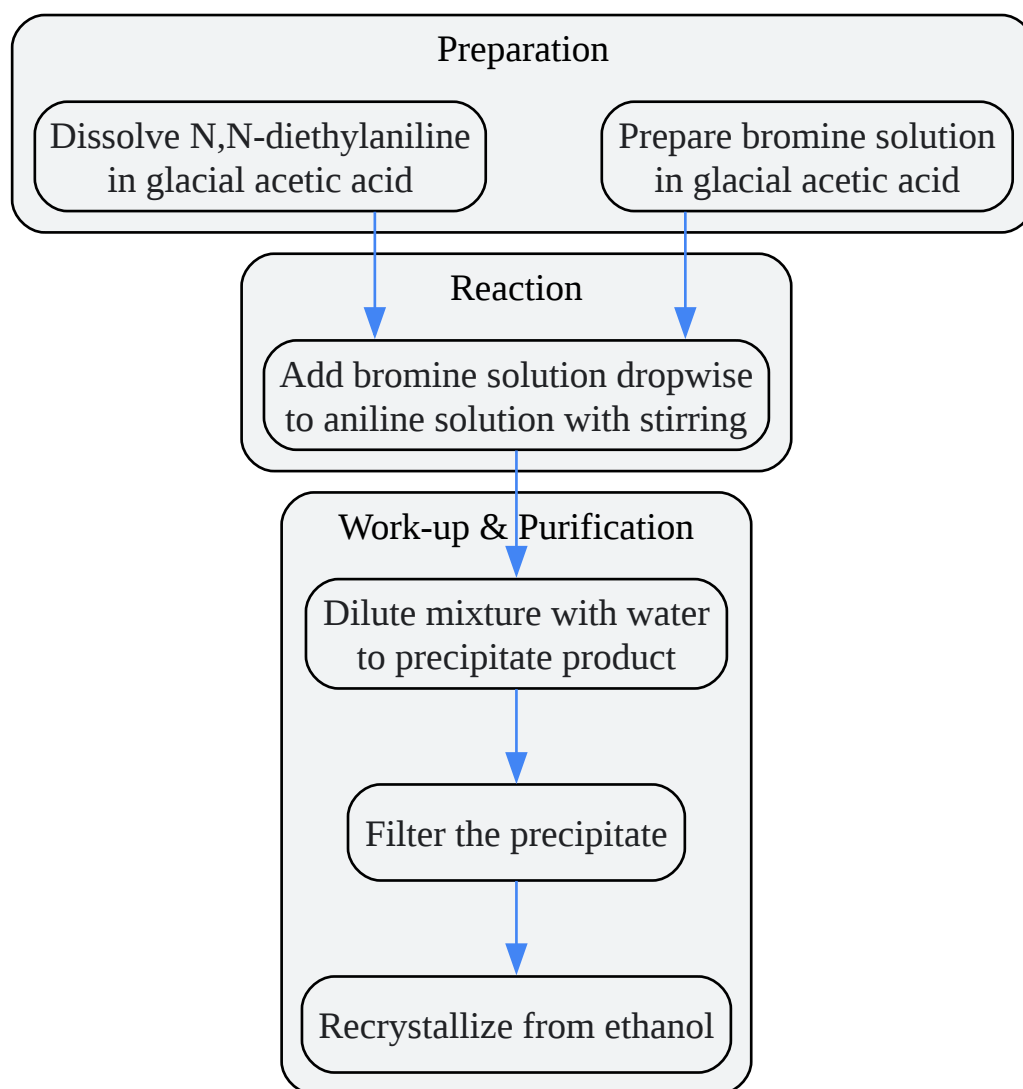
The utility of any chemical intermediate begins with a thorough understanding of its fundamental physicochemical properties. These data are crucial for reaction planning, purification, and safe handling. The properties of **4-Bromo-N,N-diethylaniline** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BrN	[1][2][3]
Molecular Weight	228.13 g/mol	[1][2][3]
CAS Number	2052-06-4	[1][2]
Appearance	Solid	
Melting Point	32-33 °C (lit.)	[4]
Boiling Point	270.05 °C (543.2 K)	[1]
Solubility	Insoluble in water.	[4]
Synonyms	p-Bromo-N,N-diethylaniline, Benzenamine, 4-bromo-N,N-diethyl-	[1]

## Synthesis and Mechanistic Considerations

The synthesis of **4-Bromo-N,N-diethylaniline** is typically achieved via electrophilic aromatic substitution. The N,N-diethylamino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para position is strongly favored, allowing for highly regioselective bromination.

## Workflow for Synthesis via Electrophilic Bromination



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Caption: General workflow for the synthesis of **4-Bromo-N,N-diethylaniline**.

## Experimental Protocol: Synthesis of 4-Bromo-N,N-diethylaniline

This protocol is adapted from a standard procedure for the analogous synthesis of 4-bromo-N,N-dimethylaniline.[5] The underlying principle of electrophilic bromination of a dialkylaniline is directly applicable.

Materials:

- N,N-diethylaniline
- Glacial acetic acid
- Bromine
- Ethanol
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Preparation: In a flask equipped with a magnetic stir bar, dissolve N,N-diethylaniline (1 equivalent) in a minimal amount of glacial acetic acid.
- Bromine Addition: In a separate container, carefully prepare a solution of bromine (1 equivalent) in glacial acetic acid.
- Reaction: Cool the flask containing the N,N-diethylaniline solution in an ice bath. Slowly add the bromine solution dropwise to the stirred aniline solution. The reaction is exothermic; maintain a low temperature to control the reaction rate and minimize side products.
- Precipitation: Once the addition is complete, allow the mixture to stir for a designated period (e.g., 1 hour) to ensure the reaction goes to completion. Subsequently, pour the reaction mixture into a larger volume of cold water. **4-Bromo-N,N-diethylaniline**, being insoluble in water, will precipitate out as a solid.<sup>[4]</sup>
- Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.
- Purification: For enhanced purity, recrystallize the crude product from a suitable solvent, such as ethanol, to yield the final, purified **4-Bromo-N,N-diethylaniline**.

Trustworthiness Note: The high regioselectivity of this reaction is a self-validating feature. The steric bulk of the diethylamino group effectively blocks the ortho positions, making the para product the overwhelmingly major isomer. This simplifies purification and ensures a high-quality starting material for subsequent steps.

## Reactivity and Applications in Synthetic Chemistry

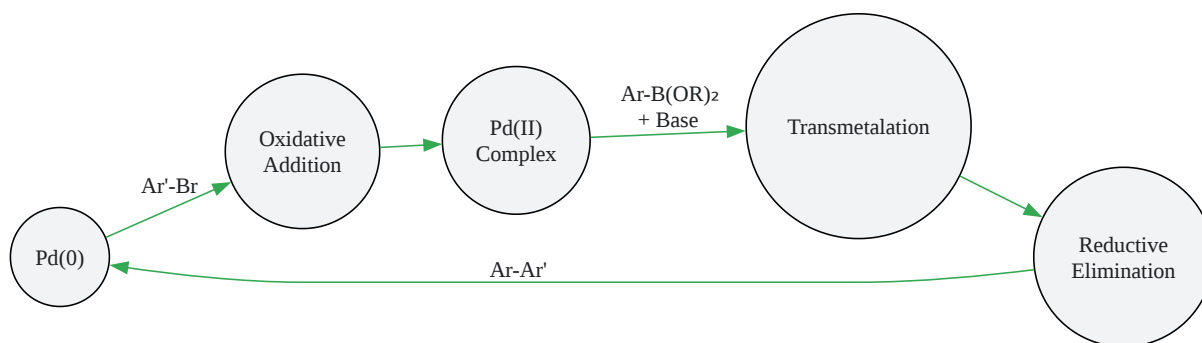
**4-Bromo-N,N-diethylaniline** is a powerful building block precisely because of its dual-handle reactivity. The bromine atom serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, while the activated aromatic ring remains available for further modification.

## Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly amenable to participating in a wide range of palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical and materials synthesis.<sup>[6]</sup> These reactions enable the precise construction of complex molecular scaffolds.

- Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.
- Heck Coupling: Reaction with an alkene to form a substituted alkene.
- Sonogashira Coupling: Reaction with a terminal alkyne to create an alkynylated aniline.
- Stille Coupling: Reaction with an organostannane reagent.

## Representative Workflow: Suzuki Cross-Coupling



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Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

## Experimental Protocol: General Suzuki Coupling

This protocol provides a general framework for using **4-Bromo-N,N-diethylaniline** in a Suzuki coupling reaction.

Materials:

- **4-Bromo-N,N-diethylaniline** (1 equivalent)
- Arylboronic acid (1.1-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- Setup: To an oven-dried flask, add **4-Bromo-N,N-diethylaniline**, the arylboronic acid, the palladium catalyst, and the base.

- **Degassing:** Seal the flask and degas the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
- **Solvent Addition:** Add the degassed solvent(s) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- **Work-up:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to isolate the coupled product.

Expertise Note: The choice of catalyst, base, and solvent is interdependent and crucial for success. For electron-rich anilines, using a moderately strong base like K<sub>2</sub>CO<sub>3</sub> can prevent side reactions. A mixed solvent system, such as toluene/water, often accelerates the transmetalation step.

## Role in Drug Development and Agrochemicals

High-purity chemical intermediates are the bedrock of pharmaceutical and agrochemical manufacturing.<sup>[7][8]</sup> **4-Bromo-N,N-diethylaniline** serves as a key starting material or intermediate in the multi-step synthesis of various target molecules.<sup>[4][9]</sup> Its structure can be incorporated into larger scaffolds designed to interact with biological targets. The diethylamino group can influence solubility and metabolic stability, while the position of the bromine allows for the strategic introduction of other pharmacophoric features via the cross-coupling reactions described above.

## Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

## Hazard Summary

Hazard Type	Description	Precautionary Codes	Reference(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	H302+H312+H332	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Skin Irritation	Causes skin irritation.	H315	<a href="#">[10]</a>
Eye Irritation	Causes serious eye irritation.	H319	<a href="#">[10]</a>
Respiratory Irritation	May cause respiratory irritation.	H335	<a href="#">[10]</a>

## Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[10\]](#)
- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#)[\[13\]](#)
- Storage: Store containers in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture ingress.[\[9\]](#)[\[13\]](#) The compound is known to be light-sensitive, so storage in amber glass or in a dark location is recommended to maintain its integrity.[\[6\]](#)
- Incompatibilities: Keep away from strong oxidizing agents, acids, and metals.[\[12\]](#)
- Accidental Release: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[\[13\]](#)

## Conclusion

**4-Bromo-N,N-diethylaniline** is a high-value intermediate whose strategic importance in organic synthesis cannot be overstated. Its well-defined reactivity, governed by the interplay between the bromine atom and the activated aromatic system, provides chemists with a reliable and versatile platform for molecular construction. A comprehensive understanding of its



properties, synthesis, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.

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